5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-7(20)18-8-2-3-19-10(4-8)9(5-17-19)11(21)16-6-12(13,14)15/h2-5H,6H2,1H3,(H,16,21)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLIVJFIALDCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetamidation
A brominated intermediate at position 5 (e.g., 5-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid) undergoes acetamide substitution using acetamide in the presence of CuI and a palladium catalyst. For example, 5-bromo derivatives react with acetamide in DMF at 100°C to yield 5-acetamido products in ~70% yield.
Stepwise Protection and Amidation
- Nitration/Reduction : Nitration at position 5 followed by reduction to an amine.
- Acetylation : Treatment with acetic anhydride introduces the acetamido group.
Carboxamide Formation at Position 3
The trifluoroethyl carboxamide moiety is installed via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid.
T3P-Mediated Coupling
Propylphosphonic anhydride (T3P) efficiently couples 3-carboxylic acid with 2,2,2-trifluoroethylamine. A representative procedure involves:
EDCI/HOBt Activation
Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in dichloromethane, yielding the carboxamide in 75% yield.
Integrated Synthesis Pathway
A consolidated route merges core synthesis, acetamidation, and carboxamide formation:
Step 1 : Synthesize pyrazolo[1,5-a]pyridine-3-carboxylic acid via cyclocondensation.
Step 2 : Introduce acetamido at position 5 via Pd-catalyzed acetamidation.
Step 3 : Couple with 2,2,2-trifluoroethylamine using T3P.
Reaction Optimization and Characterization
Yield Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Core synthesis | K₂CO₃, DMF, 80°C | 78 |
| Acetamidation | CuI, Pd(OAc)₂, DMF, 100°C | 72 |
| Carboxamide coupling | T3P, DMF, 25°C | 82 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed on the trifluoroethyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be employed, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced trifluoroethyl derivatives.
Substitution: Amide derivatives with various substituents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyridine core can provide structural rigidity.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes.
Receptors: Binding to receptors involved in signaling pathways.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyridine-3-Carboxamide Derivatives (Antitubercular Agents)
- Compound 5k (from ): Structure: Substituted with a benzyl group at the 5-position and a cyclohexyl carboxamide at the 3-position. Activity: Exhibits nanomolar MIC values (0.006–0.012 µg/mL) against Mtb H37Rv and multidrug-resistant (MDR) strains. Demonstrates in vivo efficacy in reducing bacterial load in murine models .
Pyrazolo[1,5-a]Pyrimidine-3-Carboxamides (Non-Benzodiazepine Candidates)
- 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) (from ): Structure: Pyrimidine core with amino and dimethylpyrimidinyl substituents. Activity: Designed as a non-benzodiazepine CNS modulator. No antitubercular activity reported.
2-Hydroxypyrazolo[1,5-a]Pyridine Scaffold (hDHODH Inhibitors)
- 2-Oxidanyl-N-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide (from ):
- Structure: Hydroxyl group at the 2-position and a polyfluorinated biphenyl carboxamide.
- Activity: Potent human dihydroorotate dehydrogenase (hDHODH) inhibitor for myeloid differentiation modulation.
- Comparison: Fluorination patterns differ significantly; the trifluoroethyl group in the target compound may confer distinct pharmacokinetic properties.
Key Data Table
Biological Activity
5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The inclusion of a trifluoroethyl group enhances its lipophilicity and potentially alters its interaction with biological targets.
Research indicates that compounds in the pyrazolo[1,5-a]pyridine class often exhibit inhibitory effects on various protein kinases. Specifically, this compound is investigated for its role as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation. Inhibition of mTOR can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| mTOR Inhibition | Suppresses cell proliferation | |
| Anti-cancer properties | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Shows low cytotoxic effects on normal cells |
Case Studies and Research Findings
-
Antitumor Activity :
A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the mTOR signaling pathway. The compound was shown to have an IC50 value in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells from significant cytotoxic effects . -
Selectivity and Safety Profile :
In preclinical studies assessing selectivity for mTOR inhibition versus other kinases, this compound exhibited a favorable safety profile with minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibitors . -
Pharmacokinetics :
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use. Its enhanced lipophilicity due to the trifluoroethyl group contributed to improved bioavailability compared to related compounds without this modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
